The compound 2-{(1Z)-3-Chloro-4-oxocyclohexa-2,5-dien-1-ylidenemethyl}benzenesulfonic acid is a complex organic molecule with significant structural and functional characteristics. It is classified as an aromatic sulfonic acid derivative, primarily utilized in various scientific applications due to its unique chemical properties.
This compound can be sourced from chemical suppliers specializing in fine chemicals and laboratory reagents. Its detailed structure and properties are documented in chemical databases such as PubChem and Thermo Fisher Scientific, which provide essential information for researchers and industrial chemists.
The compound falls under several classifications:
The synthesis of this compound typically involves multiple synthetic routes that include:
The synthesis may require specific conditions such as controlled temperatures and the use of catalysts to ensure high yields and purity. Detailed reaction conditions would include solvent choice, reaction time, and temperature profiles tailored to each step of the synthesis process.
The molecular structure of 2-{(1Z)-3-Chloro-4-oxocyclohexa-2,5-dien-1-ylidenemethyl}benzenesulfonic acid is intricate:
The structural data can be represented using various notations such as:
OC1=C(Cl)C=C(C=C1)C(=C1C=CC(=O)C(Cl)=C1)C1=C(C=CC=C1)S([O-])(=O)=O
SYEUQOXCWLAZFP-UHFFFAOYSA-M
This compound can participate in several chemical reactions due to its functional groups:
Understanding the reactivity requires knowledge of the electronic effects imparted by the chloro and hydroxyl substituents on the aromatic system. Reaction kinetics and mechanisms can be studied using spectroscopic methods to analyze intermediates.
The mechanism of action for this compound in biological or chemical systems often involves:
Quantitative data regarding binding affinities or reaction rates could be obtained through experimental studies involving kinetic analysis or computational modeling.
The physical properties include:
Chemical properties encompass:
Relevant data from suppliers indicate solubility characteristics and potential reactivity profiles that are essential for handling this compound safely in laboratory settings.
This compound has potential applications in:
CAS No.: 133978-15-1
CAS No.:
CAS No.:
CAS No.: 112078-72-5
CAS No.:
CAS No.: 7161-35-5